2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound known for its unique spirocyclic structure, which includes a trifluoromethyl group and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a spirocyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
- 7-oxa-1-azaspiro[3.5]nonan-2-one
- 2-Oxa-7-azaspiro[3.5]nonane
Uniqueness
2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, which are not commonly found in similar compounds .
Properties
Molecular Formula |
C9H12F3NO2 |
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Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
InChI |
InChI=1S/C9H12F3NO2/c10-9(11,12)7(14)13-5-8(6-13)1-3-15-4-2-8/h1-6H2 |
InChI Key |
ICTHUZRCWUQMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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